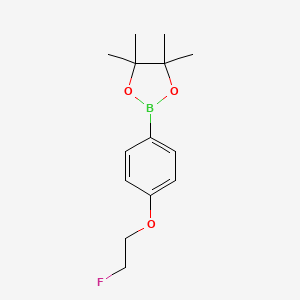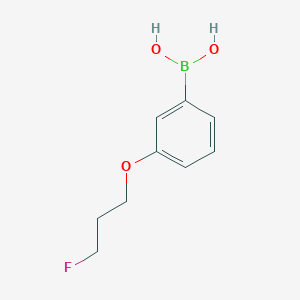
4-Methoxy-2-(trifluoromethoxy)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is also known by its IUPAC name, 1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene . This compound is characterized by the presence of a bromomethyl group attached to a benzene ring substituted with methoxy and trifluoromethoxy groups.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, and its targets can vary depending on the specific reactions it is involved in .
Mode of Action
This compound is often used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile, such as this compound) in the presence of a palladium catalyst .
Pharmacokinetics
As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific context of its use, including the compounds it is synthesized into .
Result of Action
The primary result of the action of this compound is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . For example, it may be used in the synthesis of bioreductive drugs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .
Vorbereitungsmethoden
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Analyse Chemischer Reaktionen
4-Methoxy-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be compared with similar compounds such as:
4-(Trifluoromethoxy)benzyl bromide: This compound lacks the methoxy group, which affects its reactivity and applications.
2-(Trifluoromethyl)benzyl bromide: The position of the trifluoromethyl group influences the compound’s chemical properties and reactivity.
4-Methoxybenzyl bromide: The absence of the trifluoromethoxy group results in different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDQDJNMQCCNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590663 |
Source


|
| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-56-3 |
Source


|
| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
